Ethyl 4-(1-acetylazetidine-3-carbonyl)piperazine-1-carboxylate
Description
Ethyl 4-(1-acetylazetidine-3-carbonyl)piperazine-1-carboxylate is a heterocyclic compound featuring a piperazine core substituted at the 4-position with a 1-acetylazetidine-3-carbonyl group. The acetyl group on the azetidine may improve metabolic stability, while the ethyl carboxylate moiety on the piperazine contributes to solubility and bioavailability.
Properties
IUPAC Name |
ethyl 4-(1-acetylazetidine-3-carbonyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O4/c1-3-20-13(19)15-6-4-14(5-7-15)12(18)11-8-16(9-11)10(2)17/h11H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKHKUTGHEWKJGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2CN(C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(1-acetylazetidine-3-carbonyl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common method includes the acylation of piperazine with an azetidine derivative. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction. The intermediate products are then purified and further reacted to obtain the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(1-acetylazetidine-3-carbonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 4-(1-acetylazetidine-3-carbonyl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which Ethyl 4-(1-acetylazetidine-3-carbonyl)piperazine-1-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares the substituents, molecular weights, and notable properties of ethyl 4-(1-acetylazetidine-3-carbonyl)piperazine-1-carboxylate with related piperazine derivatives:
*Molecular weight calculated based on formula C15H22N4O4.
Key Observations:
- Ring Size and Rigidity : The azetidine ring in the target compound introduces greater strain compared to five- or six-membered rings (e.g., pyrrolidine in or piperidine in ), which may influence binding affinity or metabolic pathways.
- Functional Groups : Acetylated azetidine (target) vs. sulfonyl () or indole () groups alter electronic properties and solubility. Sulfonyl derivatives often exhibit enhanced pharmacokinetic profiles .
- Synthetic Routes : Piperazine derivatives are commonly synthesized via coupling reactions (e.g., ’s acetylation/hydrazine protocol) or tandem reactions like hydroformylation ().
Spectroscopic and Physical Properties
- The acetylazetidine group would likely exhibit characteristic carbonyl signals near δ 170–180 ppm .
- Boiling Points/Melting Points : Ethylpiperazine derivatives (e.g., 1-ethylpiperazine in ) have bp ~157°C, suggesting the target compound may share similar volatility.
Biological Activity
Ethyl 4-(1-acetylazetidine-3-carbonyl)piperazine-1-carboxylate is a compound that belongs to the class of piperazine derivatives, which are known for their diverse biological activities. This article focuses on the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C₁₄H₁₈N₄O₃
- Molecular Weight : 286.32 g/mol
- CAS Number : Not available
The compound features a piperazine ring, which is a common structural motif in many pharmacologically active compounds. The presence of the azetidine moiety is significant as it contributes to the compound's unique physicochemical properties.
This compound exhibits several biological activities, primarily through its interaction with various molecular targets:
- Nitric Oxide Production : The compound has been shown to enhance nitric oxide (NO) production, which plays a crucial role in various physiological processes including vasodilation and neurotransmission. NO is also involved in immune responses and has bactericidal properties in macrophages .
- Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory pathways by influencing the synthesis of pro-inflammatory cytokines such as IL-6 and IL-8. This suggests potential applications in treating inflammatory diseases .
Pharmacological Profiles
The following table summarizes key pharmacological properties associated with this compound:
| Property | Value |
|---|---|
| Human Intestinal Absorption | High (Probability: 1.0) |
| Blood-Brain Barrier Penetration | Moderate (Probability: 0.9577) |
| CYP450 Substrate | Non-substrate for CYP2C9, CYP2D6, CYP3A4 |
| Ames Test | Non-toxic |
| Carcinogenicity | Non-carcinogenic |
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds within the piperazine class, providing insights into the potential efficacy of this compound:
- PDE10A Inhibitors : Research by Rzasa et al. demonstrated that modifications to piperazine structures can significantly enhance water solubility and bioavailability, suggesting that similar modifications to our compound may yield improved pharmacokinetic properties .
- Metabolic Stability : Studies have indicated that azetidine-containing compounds exhibit better metabolic stability compared to their larger ring counterparts. This could imply that this compound may have favorable clearance rates in vivo .
- Psychotropic Activity : Azetidine derivatives have been reported to exhibit enhanced psychotropic effects compared to traditional piperazine structures, indicating potential applications in psychiatric disorders .
Q & A
Q. What are the recommended synthetic routes for preparing Ethyl 4-(1-acetylazetidine-3-carbonyl)piperazine-1-carboxylate, and what challenges arise during its purification?
Answer: The compound can be synthesized via acylation and coupling reactions. A typical approach involves:
- Step 1: Reacting a piperazine derivative (e.g., ethyl piperazine-1-carboxylate) with an activated azetidine-carbonyl intermediate (e.g., 1-acetylazetidine-3-carbonyl chloride) under basic conditions (e.g., triethylamine in DCM).
- Step 2: Purification via column chromatography (silica gel, eluting with hexane:ethyl acetate gradients) to isolate the product .
Challenges:
- Intermediate instability: Azetidine derivatives may undergo intramolecular cyclization or hydrolysis under prolonged reaction times .
- Purification: Co-elution of byproducts (e.g., unreacted piperazine) requires optimized solvent ratios. TLC (Rf ~0.12–0.3 in hexane:ethyl acetate) is critical for monitoring .
Q. How can the structural conformation of this compound be characterized using crystallography and spectroscopy?
Answer:
- X-ray crystallography: Use SHELX programs (e.g., SHELXL for refinement) to resolve the boat/chair conformations of the piperazine and azetidine rings. Key parameters include puckering amplitudes (q1, q2) and torsion angles .
- NMR: ¹H and ¹³C NMR (DMSO-d6 or CDCl3) identify characteristic signals:
- LC-MS: Confirm molecular weight ([M+H]+ ~350–400 m/z) and purity (>95%) using ESI+ mode .
Q. What pharmacological assays are suitable for evaluating its bioactivity?
Answer:
- Enzyme inhibition: Screen against kinases (e.g., PI3K/Akt/mTOR) using fluorescence-based assays (IC50 determination). Reference inhibitors (e.g., LY294002) serve as controls .
- Cellular cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (0.1–100 μM). Compare to cisplatin for baseline activity .
- Molecular docking: Use AutoDock Vina to predict binding modes to target proteins (PDB IDs: 1E7K for PI3K). Focus on hydrogen bonding with azetidine carbonyl and piperazine N atoms .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing side reactions?
Answer:
- Reagent selection: Replace unstable intermediates (e.g., acyl chlorides) with stable alternatives like mixed carbonates (e.g., ethyl chloroformate) .
- Catalysis: Employ Zn(OTf)₂ or CuSO₄/ascorbate for click chemistry coupling (e.g., triazole formation), improving regioselectivity .
- Temperature control: Maintain <50°C during acylation to prevent azetidine ring opening. Microwave-assisted synthesis reduces reaction time .
Q. How can structural contradictions (e.g., ring puckering vs. planarity) in crystallographic data be resolved?
Answer:
- Cremer-Pople parameters: Calculate puckering amplitudes (q1, q2) and θ angles to distinguish boat (θ ~90°) vs. chair (θ ~0°) conformations .
- DFT calculations: Compare experimental and computed (B3LYP/6-31G*) geometries. Discrepancies >0.1 Å indicate crystal packing effects .
- Dynamic NMR: Probe ring-flipping kinetics in solution. Activation energy (ΔG‡) >60 kJ/mol suggests restricted motion .
Q. What strategies address discrepancies in bioactivity data across cell lines?
Answer:
- Metabolic stability: Assess compound degradation using liver microsomes (e.g., human S9 fraction). Low t1/2 (<1 h) indicates rapid clearance .
- Membrane permeability: Perform Caco-2 assays. Papp <1×10⁻⁶ cm/s suggests poor absorption, requiring prodrug modifications .
- Off-target profiling: Screen against 100+ kinases (e.g., Eurofins Panlabs) to identify polypharmacology. IC50 ratios >10-fold indicate selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
